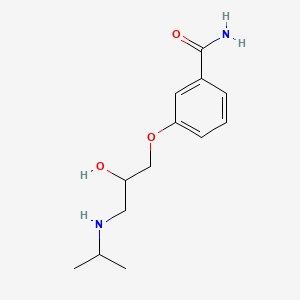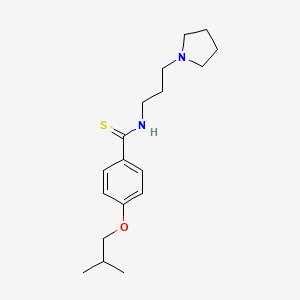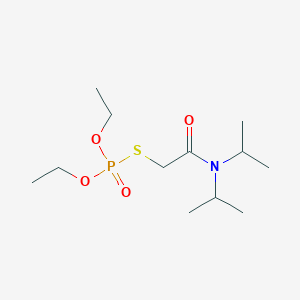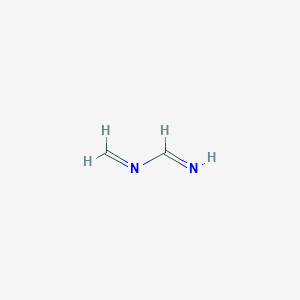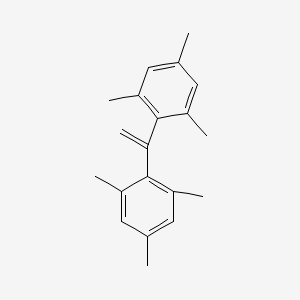![molecular formula C10H7N3O3S B14681636 4-Imidazolidinone, 5-[(4-nitrophenyl)methylene]-2-thioxo- CAS No. 37428-90-3](/img/structure/B14681636.png)
4-Imidazolidinone, 5-[(4-nitrophenyl)methylene]-2-thioxo-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Imidazolidinone, 5-[(4-nitrophenyl)methylene]-2-thioxo- is a heterocyclic compound featuring a five-membered ring structure. This compound is part of the imidazolidinone family, which is known for its diverse applications in various fields such as pharmaceuticals, agriculture, and materials science. The presence of the nitrophenyl and thioxo groups in its structure imparts unique chemical properties, making it a subject of interest in scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Imidazolidinone, 5-[(4-nitrophenyl)methylene]-2-thioxo- typically involves the condensation of 4-nitrobenzaldehyde with a suitable imidazolidinone precursor under controlled conditions. One common method includes the reaction of 4-nitrobenzaldehyde with 2-thioxo-4-imidazolidinone in the presence of a base such as sodium hydroxide. The reaction is usually carried out in an organic solvent like ethanol at elevated temperatures to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products suitable for various applications .
Chemical Reactions Analysis
Types of Reactions
4-Imidazolidinone, 5-[(4-nitrophenyl)methylene]-2-thioxo- undergoes several types of chemical reactions, including:
Oxidation: The nitrophenyl group can be oxidized to form corresponding nitro derivatives.
Reduction: The nitro group can be reduced to an amino group under suitable conditions.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the nitrophenyl moiety.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or catalytic hydrogenation are typically used.
Substitution: Nucleophiles like amines or thiols can be employed in substitution reactions.
Major Products Formed
Oxidation: Formation of nitro derivatives.
Reduction: Formation of amino derivatives.
Substitution: Formation of substituted imidazolidinone derivatives.
Scientific Research Applications
4-Imidazolidinone, 5-[(4-nitrophenyl)methylene]-2-thioxo- has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an enzyme inhibitor and its interactions with biological macromolecules.
Medicine: Explored for its antimicrobial and anticancer properties.
Industry: Utilized in the development of advanced materials and as a catalyst in various chemical reactions.
Mechanism of Action
The mechanism of action of 4-Imidazolidinone, 5-[(4-nitrophenyl)methylene]-2-thioxo- involves its interaction with specific molecular targets. The nitrophenyl group can interact with enzymes and proteins, potentially inhibiting their activity. The thioxo group may also play a role in binding to metal ions or other cofactors, affecting the overall biochemical pathways .
Comparison with Similar Compounds
Similar Compounds
2-Imidazolidinone: A cyclic derivative of urea with applications in pharmaceuticals and as a solvent.
4-Imidazolidinone: Similar to the compound but without the nitrophenyl and thioxo groups.
Imidazolones: Oxo derivatives of imidazoline with various biological activities.
Uniqueness
4-Imidazolidinone, 5-[(4-nitrophenyl)methylene]-2-thioxo- is unique due to the presence of both nitrophenyl and thioxo groups, which impart distinct chemical reactivity and biological activity. This makes it a valuable compound for targeted research and applications .
Properties
CAS No. |
37428-90-3 |
|---|---|
Molecular Formula |
C10H7N3O3S |
Molecular Weight |
249.25 g/mol |
IUPAC Name |
5-[(4-nitrophenyl)methylidene]-2-sulfanylideneimidazolidin-4-one |
InChI |
InChI=1S/C10H7N3O3S/c14-9-8(11-10(17)12-9)5-6-1-3-7(4-2-6)13(15)16/h1-5H,(H2,11,12,14,17) |
InChI Key |
BVELKCKHIGDJDW-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1C=C2C(=O)NC(=S)N2)[N+](=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


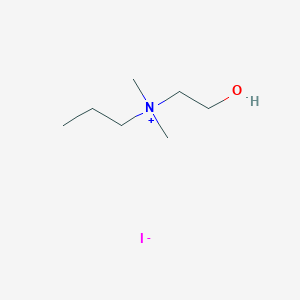
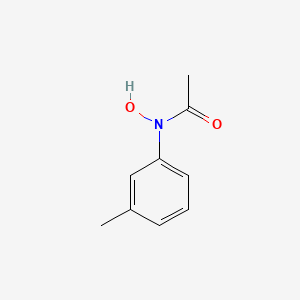

![8,16-Dimethyl-7,15-diazadispiro[5.2.5~9~.2~6~]hexadeca-7,15-diene](/img/structure/B14681573.png)
![4-[Phenyl(2-phenylhydrazinylidene)methyl]morpholine](/img/structure/B14681584.png)
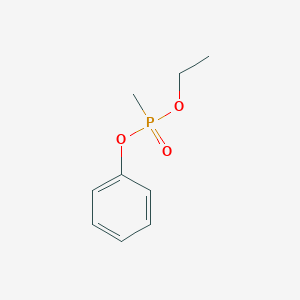
![2,10,12-triazapentacyclo[11.8.0.02,11.04,9.014,19]henicosa-1(13),4,6,8,11,14,16,18,20-nonaen-3-one](/img/structure/B14681598.png)

